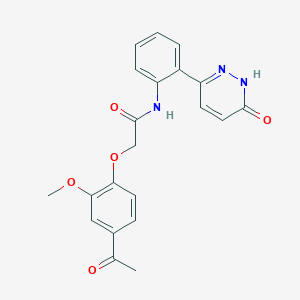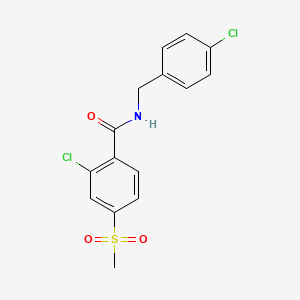![molecular formula C14H15N3O4S2 B2484249 Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 329699-65-2](/img/structure/B2484249.png)
Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogs related to Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfides, involves complex chemical processes aimed at enhancing drug-like properties, including solubility and potency. Structure-activity relationship (SAR) studies have shown that certain truncated analogs maintain the potency of more complex molecules, suggesting opportunities for developing more drug-like molecules with improved pharmacokinetic profiles (Shukla et al., 2012).
Molecular Structure Analysis
Molecular structure confirmation of derivatives related to Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate often involves X-ray crystallography, providing insights into the compound's 3D conformation and how it might interact with biological targets. For instance, the molecular structure of similar compounds has been confirmed using X-ray structure analysis, underscoring the importance of structural confirmation in understanding compound behavior (Maliszewska-Guz et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate derivatives involves various reactions, including cyclization and alkylation, to produce a range of compounds with potential therapeutic uses. For example, transformations of related compounds under acid catalysis have led to unexpected products, revealing the complex reactivity of this class of molecules (Nedolya et al., 2018).
Physical Properties Analysis
The physical properties of Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate and its analogs, such as solubility, melting point, and crystal structure, are crucial for their formulation and application in potential therapeutic contexts. Research focusing on the synthesis and characterization of similar compounds helps in understanding these properties and how they can be optimized for better drug development (Mohamed, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, dictate the potential utility of Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate derivatives as therapeutic agents. Studies on similar compounds offer insights into how modifications in the chemical structure can influence these properties, potentially leading to the development of novel drugs with enhanced efficacy and reduced toxicity (Yushyn et al., 2022).
Applications De Recherche Scientifique
Pharmacological Properties and Synthesis
Cyclization and Pharmacological Properties : Research on similar compounds includes the study of cyclization to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their pharmacological properties, particularly on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Synthesis for Antimicrobial Applications : Another study focused on synthesizing derivatives for antimicrobial applications, including activity against bacterial and fungal strains (Sah et al., 2014).
Glutaminase Inhibitors for Cancer Therapy : Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide were studied as potent glutaminase inhibitors, with potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Chemical Synthesis and Characterization
Synthesis of 1,2,3-Triazole Derivatives : Research has been conducted on the synthesis of various derivatives, such as 1,2,3-triazole-4-carboxylic acids and their derivatives, through reactions with ethyl acetoacetate and other compounds (Pokhodylo et al., 2018).
Cytotoxic Agents for Cancer : A study on 1,3,4-thiadiazole derivatives bearing an amide moiety demonstrated their potential as cytotoxic agents against human tumor cell lines, indicating their potential use in cancer treatments (Almasirad et al., 2016).
Synthesis of Schiff Base Ligands : Schiff base ligands derived from these compounds have been synthesized and characterized for their antimicrobial activity, showing moderate activity against bacteria and fungi (Vinusha et al., 2015).
Anticancer Pharmacophore Hybridization : A study on the synthesis of novel hybrid molecules with thiadiazole and dichloroacetic acid moieties explored their potential as anticancer agents (Yushyn et al., 2022).
Fungicidal Activity : The synthesis and potential fungicidal activity of hetaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and hetaryl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines were investigated (El-Telbani et al., 2007).
Miscellaneous Applications
Preparation of Cephem Antibiotics : Compounds in this category have been used in the preparation of cephem antibiotics, which are important in clinical settings (Tatsuta et al., 1994).
Antimicrobial and Antifungal Action : Research also includes the synthesis and evaluation of these compounds for antimicrobial and antifungal action, showing sensitivity to both Gram-positive and Gram-negative bacteria (Sych et al., 2019).
Propriétés
IUPAC Name |
ethyl 2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-5-4-6-10(7-9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZXAMCTPLBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)
![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)
